molecular formula C15H22 B6356230 3-(4-Hexylphenyl)-1-propene CAS No. 1256469-84-7

3-(4-Hexylphenyl)-1-propene

Cat. No.: B6356230
CAS No.: 1256469-84-7
M. Wt: 202.33 g/mol
InChI Key: DOYIJXAXCOOCGO-UHFFFAOYSA-N
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Description

3-(4-Hexylphenyl)-1-propene is an α-olefin derivative featuring a hexyl-substituted phenyl group attached to the propene backbone. The hexyl chain likely enhances hydrophobicity and influences steric effects, making it relevant for polymer synthesis and materials science applications .

Properties

IUPAC Name

1-hexyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIJXAXCOOCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hexylphenyl)-1-propene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hexylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Hydrogenation can reduce the double bond to form 3-(4-Hexylphenyl)propane.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-Hexylphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hexylphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving covalent or non-covalent binding to these targets .

Comparison with Similar Compounds

3-(4-n-Butylphenyl)-1-propene (CAS 842124-16-7)

  • Molecular Formula : C₁₃H₁₈
  • Molecular Weight : 174.28 g/mol
  • Key Features :
    • Shorter alkyl chain (butyl vs. hexyl) reduces steric bulk and hydrophobicity compared to the hexyl derivative.
    • Commercially available with ≥97% purity, indicating stability and ease of synthesis .
  • Applications: Likely used in polymer modifications or as a monomer for specialty materials, similar to other α-olefins .

3-(1-Adamantyl)-1-propene

  • Molecular Formula : C₁₃H₂₀ (estimated)
  • Key Features: Bulky adamantyl substituent increases thermal stability and glass transition temperature (Tg) in polymers. Synthesized as a monomer for high-performance copolymers with ethene and propene, demonstrating enhanced mechanical properties .
  • Contrast with Hexylphenyl Derivative: The rigid adamantyl group imparts distinct thermal behavior, whereas the flexible hexyl chain may improve solubility in nonpolar solvents .

2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8)

  • Molecular Formula : C₁₅H₁₃Br
  • Molecular Weight : 273.17 g/mol
  • Key Features :
    • Bromine substituent enables further functionalization (e.g., crosslinking or Suzuki coupling).
    • High hydrophobicity (XLogP3 = 5.8) due to the biphenyl group, surpassing the hexylphenyl analog .
  • Applications: Potential use in pharmaceuticals or advanced materials requiring halogenated intermediates .

Data Table: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Reference
3-(4-Hexylphenyl)-1-propene C₁₅H₂₂ (estimated) ~202.34 (estimated) Hexylphenyl Hydrophobic monomer for polymers Inferred
3-(4-n-Butylphenyl)-1-propene C₁₃H₁₈ 174.28 Butylphenyl Commercial monomer; polymer synthesis
3-(1-Adamantyl)-1-propene C₁₃H₂₀ ~176.30 Adamantyl High Tg polymers; thermal stability
2-Bromo-3-(4-biphenyl)-1-propene C₁₅H₁₃Br 273.17 Bromo-biphenyl Halogenated intermediate; high XLogP3

Research Findings and Trends

  • Synthetic Methods : Analogs like 3-(4-n-butylphenyl)-1-propene are synthesized via Friedel-Crafts alkylation or Grignard reactions, suggesting similar pathways for the hexyl derivative .
  • Polymer Behavior : Adamantyl-containing polymers exhibit superior thermal resistance, while alkylphenyl derivatives (e.g., butyl or hexyl) enhance solubility and processability in copolymer systems .
  • Functionalization Potential: Brominated derivatives (e.g., 2-bromo-3-(4-biphenyl)-1-propene) highlight opportunities for further chemical modifications, which could extend to the hexylphenyl variant .

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